(4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride CAS number
(4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride CAS number
Abstract
(4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride is a versatile bifunctional building block of significant interest to the pharmaceutical and materials science sectors. Its unique structure, featuring a reactive boronic acid moiety and a tertiary amine in the form of a morpholinoethyl group, makes it an invaluable reagent for creating complex molecular architectures. This guide provides a comprehensive technical overview of its chemical identity, a plausible multi-step synthesis, detailed characterization methods, and its primary application in palladium-catalyzed cross-coupling reactions. Emphasis is placed on the practical aspects of its use, including a detailed experimental protocol for the Suzuki-Miyaura coupling, underpinned by an understanding of the mechanistic principles that govern its reactivity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.
Introduction to Arylboronic Acids in Modern Synthesis
Boron-containing compounds, once considered niche reagents, have become indispensable tools in medicinal chemistry and organic synthesis.[1] Among these, arylboronic acids stand out for their remarkable stability, low toxicity, and versatile reactivity.[2] Their prominence is largely attributed to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds.[3] This reaction's tolerance of a wide array of functional groups has cemented its status as a go-to strategy for constructing the biaryl scaffolds prevalent in many approved drugs and clinical candidates.[3][4]
(4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride represents a sophisticated iteration of these building blocks. It incorporates not only the synthetically valuable boronic acid group but also a morpholinoethyl side chain. The morpholine heterocycle is a well-established pharmacophore known to enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic profiles. The hydrochloride salt form further increases the compound's solubility and stability, making it highly amenable to aqueous reaction conditions and simplifying handling and storage.[5] This guide will delve into the core attributes of this reagent, providing the technical insights necessary for its successful application in research and development.
Physicochemical Properties and Characterization
The precise identification and characterization of any chemical reagent are paramount for reproducible and reliable experimental outcomes. The fundamental properties of (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride are summarized below.
Chemical Identity
| Property | Value | Source(s) |
| CAS Number | 1704069-64-6 | [6][7][8] |
| Molecular Formula | C₁₂H₁₈BNO₃ · HCl | [6] |
| Molecular Weight | 271.55 g/mol | [6] |
| IUPAC Name | (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride | N/A |
| MDL Number | MFCD28805770 | [6] |
| Purity (Typical) | ≥95% | [6][8] |
Structural Diagram
Caption: Chemical structure of (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride.
Recommended Characterization Techniques
To confirm the identity, purity, and integrity of the compound, a suite of spectroscopic and analytical methods should be employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The proton NMR will show characteristic signals for the aromatic protons, the ethyl group (a quartet for the CH and a doublet for the CH₃), and the morpholine protons. The carbon NMR will confirm the number and type of carbon environments. ¹¹B NMR is particularly useful for boronic acids, with free boronic acids typically showing a resonance in the 25–35 ppm range.
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Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups. Expect to see a strong, broad O-H stretch for the boronic acid hydroxyl groups (around 3300–3200 cm⁻¹) and a very strong B-O stretch (around 1380–1310 cm⁻¹). The presence of the N⁺-H stretch from the hydrochloride salt will also be evident.
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Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is well-suited for this molecule. It will confirm the molecular weight of the parent cation (C₁₂H₁₈BNO₃), helping to verify its elemental composition.
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High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for determining the purity of the compound. Using a suitable column (e.g., C18) and mobile phase, one can quantify the main peak and detect any potential impurities.
Synthesis and Purification
While numerous proprietary methods exist, a plausible and scalable synthetic route can be designed based on established chemical transformations. The following three-step pathway starts from a commercially available precursor.
Caption: A plausible three-step synthetic workflow for the target compound.
Step 1: Reductive Amination
The synthesis begins with the reductive amination of 4-bromoacetophenone. This reaction directly couples the ketone with morpholine to form the desired amine.
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Causality: The ketone is first activated by an acid catalyst, forming a transient iminium ion upon reaction with morpholine. A mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is chosen because it is not reactive enough to reduce the starting ketone but efficiently reduces the iminium intermediate to the target secondary amine. This one-pot procedure is highly efficient for forming C-N bonds.[7]
Step 2: Miyaura Borylation
The aryl bromide intermediate is converted to a boronic ester using a palladium-catalyzed borylation reaction.
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Causality: This reaction is a powerful method for installing a boronic acid group. A palladium catalyst (e.g., Pd(dppf)Cl₂) facilitates a catalytic cycle involving oxidative addition to the aryl bromide, followed by transmetalation with bis(pinacolato)diboron (B₂pin₂). A base like potassium acetate (KOAc) is crucial for regenerating the active catalyst and facilitating the transmetalation step. The pinacol ester is formed as it is more stable and easier to purify than the free boronic acid.[3]
Step 3: Deprotection and Salt Formation
The final step involves the hydrolysis of the pinacol ester to the free boronic acid and the concurrent formation of the hydrochloride salt.
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Causality: Treatment with aqueous acid (HCl) serves two purposes. First, it hydrolyzes the boronic ester to the desired boronic acid. Second, it protonates the basic nitrogen atom of the morpholine ring, forming the stable and water-soluble hydrochloride salt. The product can then be isolated via crystallization or precipitation.
Purification
Purification is typically achieved by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol/ether. The purity should be assessed by HPLC and NMR as described in Section 2.3.
Key Applications in Drug Discovery
The primary utility of (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride is as a building block in Suzuki-Miyaura cross-coupling reactions.
Caption: Role as a key building block in Suzuki-Miyaura coupling for drug discovery.
This reagent allows for the direct incorporation of the 4-(1-morpholinoethyl)phenyl moiety into a target molecule. This is particularly valuable in drug discovery for several reasons:
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Scaffold Hopping & Library Synthesis: It enables the rapid synthesis of diverse chemical libraries by coupling with various aryl or heteroaryl halides, facilitating structure-activity relationship (SAR) studies.[4]
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Improved Pharmacokinetics: The morpholinoethyl group often confers favorable properties such as increased aqueous solubility and metabolic stability, which are critical for developing viable drug candidates.
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Access to Complex Architectures: The Suzuki reaction's functional group tolerance allows this building block to be used in complex syntheses without the need for extensive protecting group strategies.[2][3]
Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a detailed, self-validating protocol for a representative Suzuki-Miyaura coupling reaction.
Materials and Reagents
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(4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride (1.1 eq)
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Aryl Bromide (1.0 eq)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
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Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
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Solvent: 1,4-Dioxane and Water (4:1 v/v)
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Inert Gas (Argon or Nitrogen)
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Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Step-by-Step Methodology
Caption: Detailed experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
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Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride (1.1 eq), and potassium carbonate (3.0 eq).
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Expertise & Causality: Using a slight excess (1.1 eq) of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. Anhydrous K₂CO₃ is a strong enough base to facilitate the transmetalation step of the catalytic cycle by forming the active boronate species.[2]
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Inerting the System: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas (Argon or Nitrogen).
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Trustworthiness: This step is non-negotiable. The Pd(0) catalyst is highly sensitive to oxygen and will be rapidly oxidized to an inactive Pd(II) state if the system is not thoroughly deoxygenated, leading to reaction failure.
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-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (3 mol%). Then, add the degassed 4:1 dioxane/water solvent mixture via cannula or syringe.
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Expertise & Causality: A mixed aqueous-organic solvent system is ideal. Dioxane solubilizes the organic reagents, while water solubilizes the inorganic base and the hydrochloride salt, creating an efficient biphasic system where the reaction occurs. Degassing the solvent (e.g., by sparging with argon) is another critical step to remove dissolved oxygen.
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Reaction Execution: Heat the reaction mixture to 85-95 °C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Aqueous Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then saturated brine.
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Expertise & Causality: The aqueous washes remove the inorganic salts (e.g., K₂CO₃, KCl) and any remaining water-soluble starting materials.
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Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, often with 1% triethylamine to prevent the amine product from streaking on the acidic silica).
Safety, Handling, and Storage
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Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle all reagents in a well-ventilated fume hood.
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Handling: Boronic acids are generally stable solids. Avoid inhalation of dust. The hydrochloride salt is mildly acidic.
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Storage: Store in a tightly sealed container in a cool, dry place away from light and moisture. Boronic acids can slowly dehydrate to form cyclic boroxine anhydrides, though this process is often reversible upon exposure to water during the reaction setup.
Conclusion
(4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride is a high-value synthetic intermediate that masterfully combines the robust reactivity of arylboronic acids with the beneficial pharmacokinetic properties of the morpholine moiety. Its primary application in Suzuki-Miyaura cross-coupling provides a reliable and efficient pathway for the synthesis of complex biaryl structures essential for modern drug discovery. By understanding the principles behind its synthesis, characterization, and application as detailed in this guide, researchers can effectively harness its potential to accelerate the development of novel therapeutics and advanced materials.
References
- (4-(1-MORPHOLINOETHYL)PHENYL)BORONIC ACID HYDROCHLORIDE [P89785]. ChemUniverse.
- (4-(1-morpholinoethyl)phenyl)boronic acid hydrochloride. BLD Pharm.
- (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride. Sobekbio Biosciences.
- Structure, Properties, and Preparation Of Boronic Acid Deriv
- Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing.
- 4-(2-Morpholinoethoxy)phenylboronic acid, HCl. Vulcanchem.
- Exploring the mechanism of the reductive amination of acetophenones via the Borch approach.
- Suzuki Coupling. Organic Chemistry Portal.
- The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Tocan-Med.
- Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride. Benchchem.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Phenylboronic acid:Synthesis,reactions. ChemicalBook.
- A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. HETEROCYCLES.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central.
Sources
- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. CN109467569B - Synthetic method of 3-aminophenylboronic acid - Google Patents [patents.google.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN106946920A - A kind of preparation method of 4 amino phenyl boronic acid derivative - Google Patents [patents.google.com]
- 8. Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex [sioc-journal.cn]
